molecular formula C6H4BrFIN B1383955 3-Bromo-2-fluoro-6-iodoaniline CAS No. 2090537-24-7

3-Bromo-2-fluoro-6-iodoaniline

Cat. No. B1383955
M. Wt: 315.91 g/mol
InChI Key: JUCMXXLOVVAXAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Bromo-2-fluoro-6-iodoaniline” is an organic compound with the chemical formula C6H4BrFIN . It has a molecular weight of 315.91 . It is a solid at ambient temperature .


Molecular Structure Analysis

The molecular structure of “3-Bromo-2-fluoro-6-iodoaniline” is represented by the InChI code: 1S/C6H4BrFIN/c7-3-1-2-4(9)6(10)5(3)8/h1-2H,10H2 .


Physical And Chemical Properties Analysis

“3-Bromo-2-fluoro-6-iodoaniline” is a solid at ambient temperature . It has a molecular weight of 315.91 .

Scientific Research Applications

Application in Medicinal Chemistry: Synthesis of Antidepressant Molecules

  • Summary of the Application: 3-Bromo-2-fluoro-6-iodoaniline is used in the synthesis of antidepressant molecules. Depression is a common mood disorder caused by the improper release of monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the CNS with the malfunction of noradrenergic, dopaminergic, and serotonergic systems .
  • Results or Outcomes: Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression. Approximately 50–60% of people with depression experience substantial improvement when using these medications .

For example, iodoanilines, which are structurally similar to 3-Bromo-2-fluoro-6-iodoaniline, have been used in the synthesis of quinolone derivatives . Quinolones are a type of antibiotic, and this synthesis could potentially be an important application in medicinal chemistry .

Application in Organic Synthesis

  • Summary of the Application: Compounds like 3-Bromo-2-fluoro-6-iodoaniline are often used as building blocks in organic synthesis . They can be used to construct more complex molecules for various applications in fields such as medicinal chemistry, materials science, and agrochemicals .
  • Results or Outcomes: The outcomes of these syntheses can vary widely depending on the specific reactions and conditions used .

Synthesis of Quinolone Derivatives

  • Summary of the Application: Iodoanilines, which are structurally similar to 3-Bromo-2-fluoro-6-iodoaniline, have been used in the synthesis of quinolone derivatives . Quinolones are a type of antibiotic, and this synthesis could potentially be an important application in medicinal chemistry .
  • Results or Outcomes: The outcomes of these syntheses can vary widely depending on the specific reactions and conditions used .

properties

IUPAC Name

3-bromo-2-fluoro-6-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFIN/c7-3-1-2-4(9)6(10)5(3)8/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCMXXLOVVAXAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Br)F)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-fluoro-6-iodoaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.